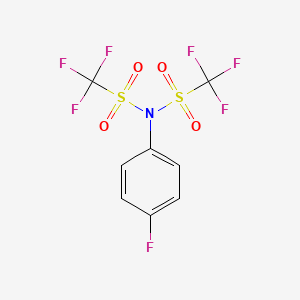
N-(4-Fluorophenyl) bis-trifluoromethane sulfonimide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-Fluorophenyl) bis-trifluoromethane sulfonimide is a chemical compound known for its unique properties and applications in various fields. It is a derivative of bis(trifluoromethane)sulfonimide, with a fluorophenyl group attached to the nitrogen atom. This compound is widely used in organic synthesis, particularly as a reagent and catalyst in various chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Fluorophenyl) bis-trifluoromethane sulfonimide typically involves the reaction of 4-fluoroaniline with trifluoromethanesulfonyl fluoride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like methylene chloride at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure consistent quality and yield. The product is then purified through crystallization or distillation techniques to obtain the desired compound .
化学反应分析
Types of Reactions
N-(4-Fluorophenyl) bis-trifluoromethane sulfonimide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the trifluoromethanesulfonyl groups are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Common Reagents and Conditions
Common reagents used in reactions with this compound include bases like potassium hydride, reducing agents like lithium aluminum hydride, and oxidizing agents such as potassium permanganate. The reactions are typically carried out in organic solvents like methylene chloride or tetrahydrofuran under controlled temperatures .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
科学研究应用
N-(4-Fluorophenyl) bis-trifluoromethane sulfonimide has numerous applications in scientific research, including:
Organic Synthesis: It is used as a reagent and catalyst in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Material Science: The compound is employed in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Electrochemistry: It is used in the formulation of electrolytes for batteries and other electrochemical devices, enhancing their performance and stability.
Biological Research: The compound is studied for its potential biological activities and interactions with biomolecules, contributing to the development of new drugs and therapies.
作用机制
The mechanism of action of N-(4-Fluorophenyl) bis-trifluoromethane sulfonimide involves its ability to act as a strong electron-withdrawing group. This property allows it to stabilize reactive intermediates and facilitate various chemical reactions. The compound interacts with molecular targets through its trifluoromethanesulfonyl groups, which can form strong bonds with other molecules, leading to the desired chemical transformations .
相似化合物的比较
Similar Compounds
Bis(trifluoromethane)sulfonimide: A closely related compound with similar properties but without the fluorophenyl group.
N-Phenyl-bis(trifluoromethanesulfonimide): Another similar compound with a phenyl group instead of a fluorophenyl group.
N-(4-tert-Butylphenyl) bis(trifluoromethanesulfonimide): A variant with a tert-butyl group attached to the phenyl ring.
Uniqueness
N-(4-Fluorophenyl) bis-trifluoromethane sulfonimide is unique due to the presence of the fluorophenyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in specific applications where these properties are advantageous, such as in the synthesis of fluorinated organic compounds and in materials science .
属性
分子式 |
C8H4F7NO4S2 |
|---|---|
分子量 |
375.2 g/mol |
IUPAC 名称 |
1,1,1-trifluoro-N-(4-fluorophenyl)-N-(trifluoromethylsulfonyl)methanesulfonamide |
InChI |
InChI=1S/C8H4F7NO4S2/c9-5-1-3-6(4-2-5)16(21(17,18)7(10,11)12)22(19,20)8(13,14)15/h1-4H |
InChI 键 |
KMIODTZTJIDKBY-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1N(S(=O)(=O)C(F)(F)F)S(=O)(=O)C(F)(F)F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


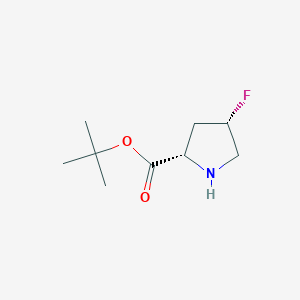
![5,6,7,8-Tetrahydro-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylic acid](/img/structure/B12842988.png)
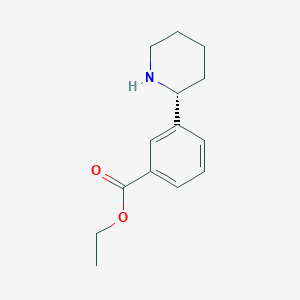
![4'-Amino-3'-fluoro[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B12842996.png)
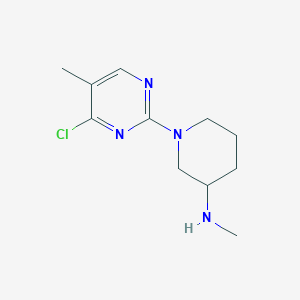
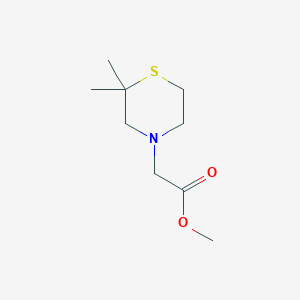
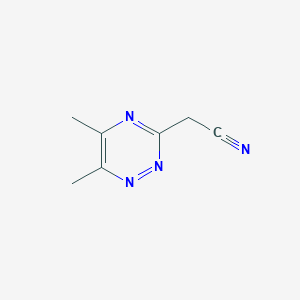
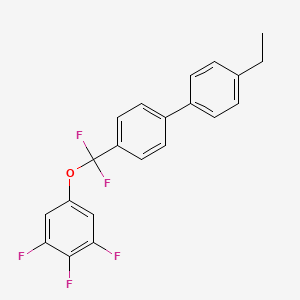
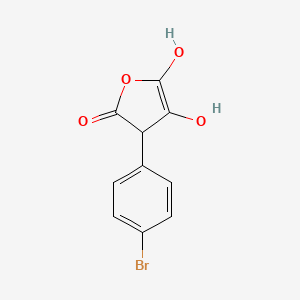
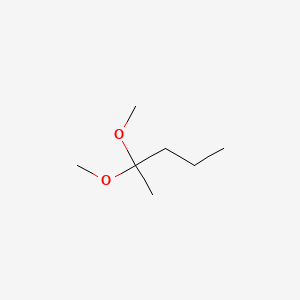
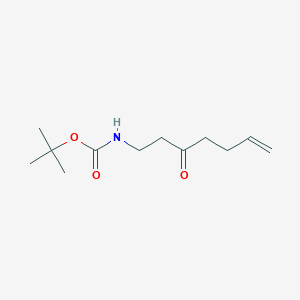

![(Z)-7-[(2R)-3,5-dihydroxy-2-[(E,3R)-3-hydroxy-4-[3-(trifluoromethyl)phenoxy]but-1-enyl]cyclopentyl]hept-5-enoic acid](/img/structure/B12843036.png)

